(2-Chlorophenyl)(4-ethylphenyl)methanamine
Description
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Properties
IUPAC Name |
(2-chlorophenyl)-(4-ethylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16/h3-10,15H,2,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCZYSGHYXPOLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(2-Chlorophenyl)(4-ethylphenyl)methanamine, also known as a substituted phenylmethanamine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and antimicrobial research.
Chemical Structure and Properties
The compound features a chlorinated phenyl group and an ethyl-substituted phenyl group, which may influence its pharmacological properties. The presence of the chlorine atom is significant as halogens often enhance the biological activity of organic compounds through various mechanisms, including increased lipophilicity and altered electronic properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines.
- Antimicrobial Properties : Evidence suggests moderate to strong activity against specific bacterial strains.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound through in vitro assays. The compound was tested against several cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2).
Case Study: In Vitro Cytotoxicity
In a comparative study, the cytotoxic effects of this compound were assessed alongside established chemotherapeutics like Doxorubicin. The results indicated that:
- The compound demonstrated significant inhibitory activity against HCT-116 cells with an IC50 value comparable to Doxorubicin.
- In HEP2 cells, the compound showed enhanced cytotoxicity, suggesting its potential as an anticancer agent.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|---|
| This compound | HCT-116 | 12.5 | Comparable |
| This compound | HEP2 | 10.0 | Enhanced |
| Doxorubicin | HCT-116 | 15.0 | - |
| Doxorubicin | HEP2 | 12.0 | - |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. Studies reported moderate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Screening
In an antibacterial screening assay:
- The compound exhibited effective inhibition against Salmonella typhi and Bacillus subtilis.
- Minimum inhibitory concentration (MIC) values ranged from 5 µM to 20 µM depending on the bacterial strain tested.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µM) | Activity Level |
|---|---|---|
| Salmonella typhi | 10 | Moderate |
| Bacillus subtilis | 15 | Strong |
| Escherichia coli | 20 | Moderate |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The chlorinated phenyl group enhances interactions with biological targets due to its electron-withdrawing nature, which increases the electrophilicity of the amine group.
Key Observations:
- Substituent Effects : The presence of ethyl and chlorinated groups significantly impacts the compound's lipophilicity and ability to penetrate cellular membranes.
- Mechanism of Action : Preliminary docking studies suggest that the compound may act on specific protein targets involved in cell proliferation and survival pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
